molecular formula C9H14O3 B103040 ethyl 3-oxohept-6-enoate CAS No. 17605-06-0

ethyl 3-oxohept-6-enoate

Cat. No.: B103040
CAS No.: 17605-06-0
M. Wt: 170.21 g/mol
InChI Key: BKXPKNYXXNYCBX-UHFFFAOYSA-N
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Description

ethyl 3-oxohept-6-enoate is an organic compound with the molecular formula C9H14O3. It is a colorless liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of an ester group, a ketone group, and a double bond in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 3-oxohept-6-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of ethyl 3-oxo-6-heptenoate.

Another method involves the use of zinc-copper couple and benzene as solvents. Ethyl 4-iodobutyrate is reacted with methacryloyl chloride in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out under reflux conditions, and the product is purified through chromatography and distillation .

Industrial Production Methods

Industrial production of ethyl 3-oxo-6-heptenoate typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-oxohept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of ethyl 3-hydroxy-6-heptenoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Ethyl 3-hydroxy-6-heptenoate.

    Substitution: Various ester and amide derivatives.

Scientific Research Applications

ethyl 3-oxohept-6-enoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of fine chemicals, fragrances, and flavoring agents.

Comparison with Similar Compounds

ethyl 3-oxohept-6-enoate can be compared with similar compounds such as:

    Ethyl acetoacetate: Both compounds contain ester and ketone groups, but ethyl 3-oxo-6-heptenoate has an additional double bond.

    Methyl 3-oxo-6-heptenoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-oxo-4-pentenoate: Similar structure but with a shorter carbon chain.

The uniqueness of ethyl 3-oxo-6-heptenoate lies in its specific combination of functional groups and its reactivity, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXPKNYXXNYCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289670
Record name Ethyl 3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17605-06-0
Record name Ethyl 3-oxo-6-heptenoate
Source DTP/NCI
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Record name Ethyl 3-oxo-6-heptenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-6-heptenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethyl 3-oxo-6-heptenoate influence the stereoselectivity of β-keto ester reduction by baker's yeast?

A1: The research demonstrates that ethyl 3-oxo-6-heptenoate acts as an additive that significantly impacts the stereochemical outcome of β-keto ester reduction by baker's yeast []. Specifically, it promotes the formation of the D-hydroxy ester. While the exact mechanism remains unclear, the study suggests that ethyl 3-oxo-6-heptenoate, along with other α,β-unsaturated carbonyl compounds, might inhibit enzymes responsible for producing the L-hydroxy ester []. This inhibition shifts the reaction equilibrium towards the production of the D-isomer, resulting in high stereoselectivity. Further research is needed to confirm this hypothesis and elucidate the specific interactions between the compound and the involved enzymes.

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